Mometasone Impurity C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mometasone Impurity C involves the multi-gram scale synthesis of 21-chloro-16α-methyl-3,11,20-trioxo-pregna-1,4-dien-17-yl furan-2-carboxylate. The synthesis includes the systematic investigation of the final acylation step and the characterization of the difuroate enol ether intermediate . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pressure to ensure the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound are designed to meet regulatory requirements for the detection and quantification of impurities in mometasone furoate. These methods ensure the availability of the impurity in the required quantity and purity for various studies .
Chemical Reactions Analysis
Types of Reactions: Mometasone Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and characterization of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired products and maintain the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and final products that are essential for the synthesis and characterization of the compound .
Scientific Research Applications
Mometasone Impurity C has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the development of analytical methods and process validation. In biology and medicine, it is essential for toxicological studies and the development of mometasone furoate formulations . In the industry, it plays a crucial role in ensuring the quality and safety of mometasone furoate products .
Mechanism of Action
The mechanism of action of Mometasone Impurity C involves its interaction with molecular targets and pathways similar to those of mometasone furoate. Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory cytokines and the suppression of immune responses . The exact mechanism of action of this compound is still under investigation, but it is believed to follow similar pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Mometasone Impurity C include other impurities of mometasone furoate, such as 9-Dechloro-11-Oxo Mometasone Furoate and other related corticosteroid impurities .
Uniqueness: this compound is unique due to its specific chemical structure and the role it plays in the synthesis and characterization of mometasone furoate. Its availability in the required quantity and purity is essential for various studies and regulatory compliance .
Properties
Molecular Formula |
C27H29ClO6 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3 |
InChI Key |
UDJQOKVZFMMKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C |
Origin of Product |
United States |
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